molecular formula C24H26N4O3 B14104464 N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14104464
M. Wt: 418.5 g/mol
InChI Key: CFCIZPDQEIPLHR-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that features both indole and quinazoline moieties The indole structure is a common motif in many biologically active compounds, while the quinazoline ring is often found in various pharmacologically active molecules

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H26N4O3/c1-2-3-6-13-28-23(30)19-10-9-16(14-21(19)27-24(28)31)22(29)25-12-11-17-15-26-20-8-5-4-7-18(17)20/h4-5,7-10,14-15,26H,2-3,6,11-13H2,1H3,(H,25,29)(H,27,31)

InChI Key

CFCIZPDQEIPLHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves the coupling of an indole derivative with a quinazoline precursor. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents, as well as rigorous control of reaction conditions, would be essential to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of the quinazoline ring can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the quinazoline ring may inhibit certain enzymes involved in cell proliferation . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of indole and quinazoline structures, which may confer a broader range of biological activities compared to similar compounds. This dual functionality makes it a promising candidate for further research and development in various fields.

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